

# Alrizomadlin dose-limiting toxicities DLT management

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## Compound Focus: Alrizomadlin

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## Frequently Asked Questions

- **Q1: What are the identified Dose-Limiting Toxicities (DLTs) for Alrizomadlin?** The most common DLTs are hematological toxicities. In a first-in-human phase I study, one patient in the 200 mg cohort experienced a DLT of **thrombocytopenia and febrile neutropenia** [1].
- **Q2: What is the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D)?** The established **Maximum Tolerated Dose (MTD) is 150 mg**. The **Recommended Phase II Dose (RP2D) is 100 mg**, administered every other day for 21 days in a 28-day cycle [1]. This 100 mg dose is supported by more recent Phase II data as a safe and effective regimen [2].
- **Q3: How are hematological toxicities managed during treatment?** Management requires proactive monitoring and dose modifications. The strategy involves **scheduling complete blood counts (CBC)** before each cycle and at mid-cycle (Day 14), with more frequent monitoring after observing hematological toxicities. For specific grade-based dose adjustment protocols, please refer to the management table below [1].
- **Q4: Does Alrizomadlin have a different safety profile when combined with immunotherapy?** The safety profile changes when combined with a PD-1 inhibitor. In a Phase II study, the combination of **Alrizomadlin** (150 mg) with toripalimab resulted in a higher incidence of Grade  $\geq 3$  TRAEs (44.4%)

and treatment-related serious adverse events (29.6%) compared to monotherapy. However, this regimen was still considered **manageable and showed promising antitumor activity** [2].

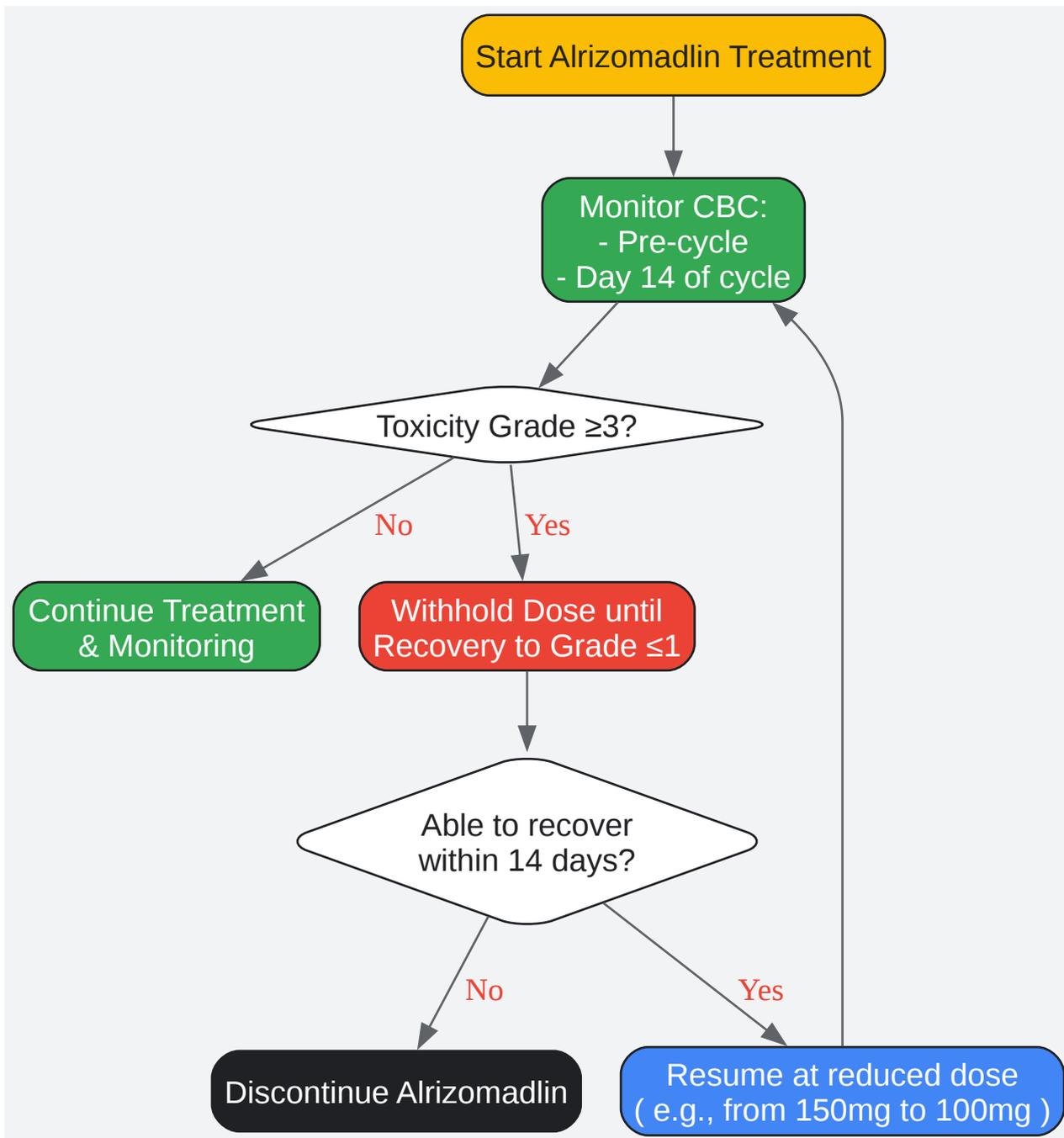
## Clinical Dosing & Toxicity Data at a Glance

The table below summarizes key quantitative findings from clinical trials to guide your experimental design and safety monitoring.

Trial Phase	Regimen	MTD / RP2D	Most Common Grade 3/4 TRAEs (Incidence)	Key DLTs
Phase I [1]	<b>Alrizomadlin</b> Monotherapy	MTD: 150 mg RP2D: 100 mg	Thrombocytopenia (33.3%) Lymphocytopenia (33.3%) Neutropenia (23.8%) Anemia (23.8%)	Thrombocytopenia + Febrile Neutropenia (at 200 mg)
Phase II [2]	<b>Alrizomadlin</b> + Toripalimab	150 mg (RP2D for combo)	Grade ≥3 TRAEs: 44.4%	TRAEs leading to discontinuation: 3.7%   Information not specified in detail

## Toxicity Management Protocol

For a practical guide, here is the recommended workflow for monitoring and managing hematological toxicities associated with **Alrizomadlin**, synthesized from the clinical data [1].

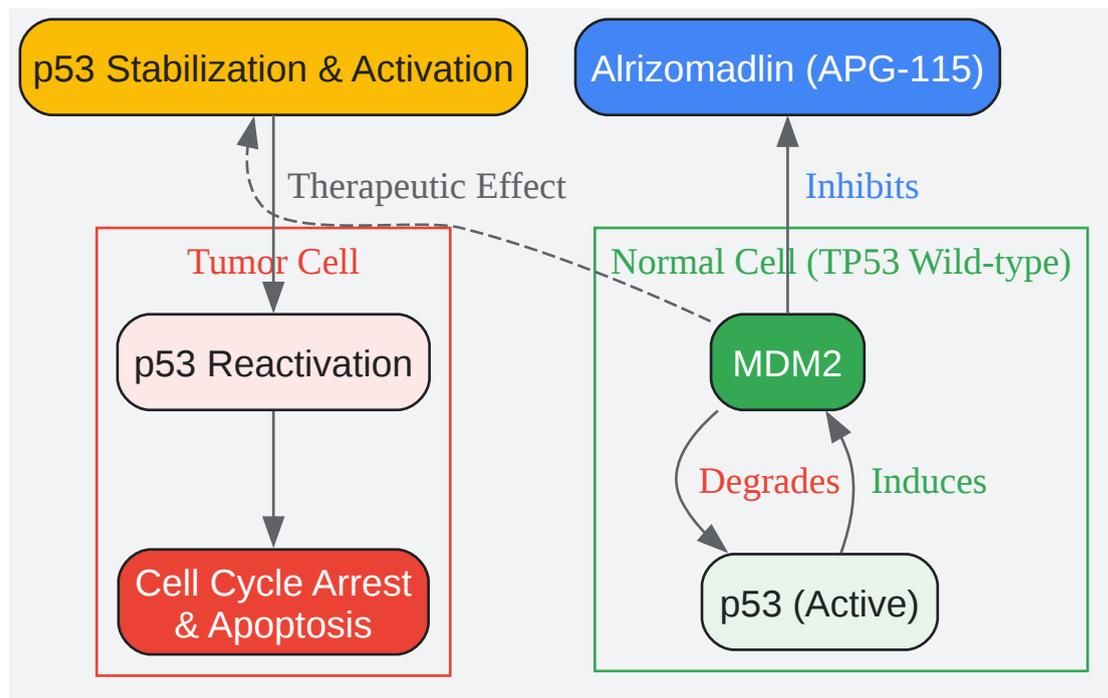


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**Alrizomadlin** Toxicity Management Workflow

## Mechanism of Action & DLT Rationale

Understanding the biological mechanism helps explain the observed toxicity profile. The following diagram illustrates how **Alrizomadlin** targets the MDM2-p53 interaction and its downstream effects.



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#### Mechanism of **Alrizomadlin** (APG-115) Action

The dose-limiting hematological toxicities occur because **Alrizomadlin**'s mechanism of action is not exclusive to cancer cells. **Healthy cells with wild-type TP53**, particularly those with rapid turnover like hematopoietic stem and progenitor cells in the bone marrow, are also susceptible to p53-mediated cell cycle arrest and apoptosis when the MDM2-p53 interaction is disrupted [3] [1]. This on-target, off-tumor effect is the primary cause of thrombocytopenia, neutropenia, and anemia.

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## References

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